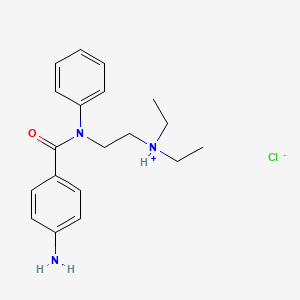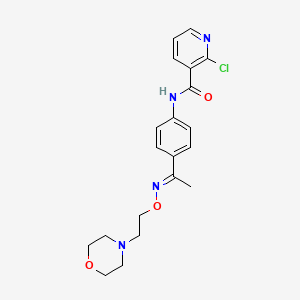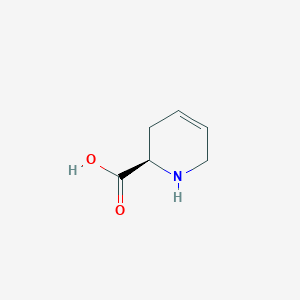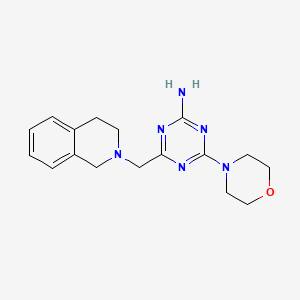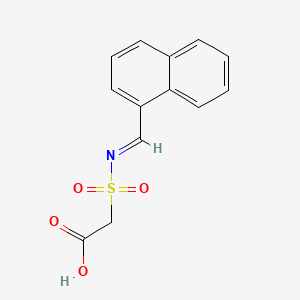
(((Naphthylmethylene)amino)sulphonyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(((Naphthylmethylene)amino)sulphonyl)acetic acid is an organic compound with the molecular formula C13H11NO4S It is characterized by the presence of a naphthyl group, a methylene bridge, an amino group, a sulphonyl group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (((Naphthylmethylene)amino)sulphonyl)acetic acid typically involves the following steps:
Formation of the Naphthylmethylene Intermediate: This step involves the reaction of naphthalene with formaldehyde to form a naphthylmethylene intermediate.
Amination: The naphthylmethylene intermediate is then reacted with ammonia or an amine to introduce the amino group.
Sulphonylation: The resulting compound is sulphonylated using a sulfonyl chloride reagent to introduce the sulphonyl group.
Acetylation: Finally, the compound is acetylated using acetic anhydride or acetyl chloride to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(((Naphthylmethylene)amino)sulphonyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulphonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the sulphonyl group.
Applications De Recherche Scientifique
(((Naphthylmethylene)amino)sulphonyl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (((Naphthylmethylene)amino)sulphonyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. The sulphonyl group is particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (((Phenylmethylene)amino)sulphonyl)acetic acid
- (((Benzylmethylene)amino)sulphonyl)acetic acid
- (((Toluylmethylene)amino)sulphonyl)acetic acid
Uniqueness
(((Naphthylmethylene)amino)sulphonyl)acetic acid is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of biochemical probes and therapeutic agents.
Propriétés
Numéro CAS |
28965-79-9 |
|---|---|
Formule moléculaire |
C13H11NO4S |
Poids moléculaire |
277.30 g/mol |
Nom IUPAC |
2-[(E)-naphthalen-1-ylmethylideneamino]sulfonylacetic acid |
InChI |
InChI=1S/C13H11NO4S/c15-13(16)9-19(17,18)14-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-8H,9H2,(H,15,16)/b14-8+ |
Clé InChI |
JZKYSWRJGPWVDK-RIYZIHGNSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC=C2/C=N/S(=O)(=O)CC(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2C=NS(=O)(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






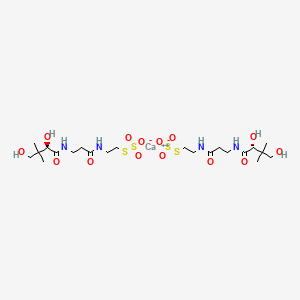


![5'-Chloro-3-hydroxy-2',4'-dimethoxy-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]azo]naphthalene-2-carboxanilide](/img/structure/B13743472.png)
